molecular formula C19H20N4O5 B3312090 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 946290-93-3

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B3312090
CAS No.: 946290-93-3
M. Wt: 384.4 g/mol
InChI Key: GABAOFISBMZDKD-UHFFFAOYSA-N
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Description

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide generally involves multi-step organic reactions. The starting materials commonly include 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine derivatives, which undergo functional group modifications to introduce the methoxy and dimethyl groups at specific positions. Standard organic synthesis techniques such as methylation, acylation, and condensation reactions are employed under controlled conditions (e.g., specific temperatures, pH levels, and catalysts).

Industrial Production Methods

In an industrial setting, large-scale synthesis of this compound may be performed using optimized reaction conditions to maximize yield and purity. Automation of these processes, along with stringent quality control measures, ensures consistency in the production of the compound. Typical industrial methods may include batch reactors or continuous flow systems to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding oxo derivatives.

  • Reduction: : Reduction of specific functional groups, such as the dioxo groups, can yield hydroxyl derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at positions where the methoxy and acetyl groups are located.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituting Reagents: : Halogenated compounds, nucleophiles like amines and alcohols.

Major Products Formed

  • Oxidation: : Oxo derivatives.

  • Reduction: : Hydroxyl derivatives.

  • Substitution: : Alkylated or acylated derivatives.

Scientific Research Applications

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications across various fields:

  • Chemistry: : Used as an intermediate in organic synthesis for creating more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor in biochemical assays.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of new materials and chemical sensors.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. Its mechanism of action involves:

  • Molecular Targets: : Enzymes, receptors, or proteins that the compound binds to, altering their function.

  • Pathways Involved: : The binding of the compound to its targets can inhibit or activate various biochemical pathways, leading to physiological effects such as reduced inflammation or cell proliferation.

Comparison with Similar Compounds

When compared to similar pyrido[2,3-d]pyrimidine compounds, 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide stands out due to its unique substituent groups, which confer distinct chemical and biological properties.

Similar Compounds

  • 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine: : Lacks the methoxy and acetyl groups.

  • 1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine: : Similar core structure but different substituent modifications.

  • 5-methoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine: : Contains the methoxy group but lacks other modifications.

Properties

IUPAC Name

2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-11-9-20-17-15(16(11)28-4)18(25)23(19(26)22(17)2)10-14(24)21-12-7-5-6-8-13(12)27-3/h5-9H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABAOFISBMZDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

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